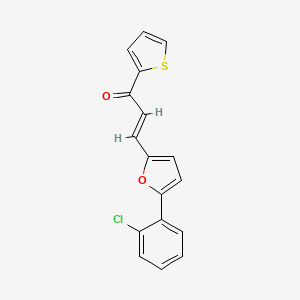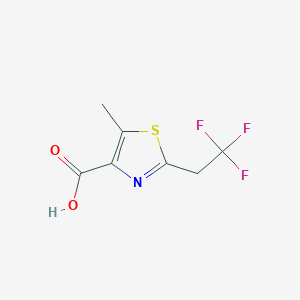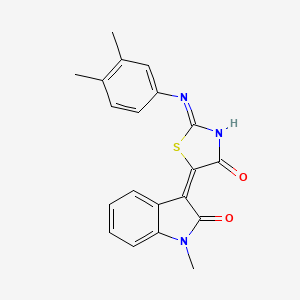![molecular formula C12H9FN4S B2798432 6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine CAS No. 749920-75-0](/img/structure/B2798432.png)
6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms, and a hydrazinyl group attached to the 4-position of the pyrimidine ring. The presence of a 4-fluorophenyl group further enhances its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced via nucleophilic substitution reactions, where hydrazine or its derivatives react with the thieno[3,2-d]pyrimidine intermediate.
Attachment of the 4-Fluorophenyl Group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the 4-fluorophenyl group to the core structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are used to introduce various substituents onto the aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest that it may have anticancer, antiviral, and anti-inflammatory properties, which are being explored for therapeutic applications.
Industry: It is used in the development of new materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The 4-fluorophenyl group enhances the compound’s binding affinity and specificity, while the thieno[3,2-d]pyrimidine core provides structural stability and rigidity.
Comparison with Similar Compounds
Similar compounds to 6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine include other thieno[3,2-d]pyrimidine derivatives with different substituents, such as:
- 6-(4-Chlorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine
- 6-(4-Methylphenyl)-4-hydrazinylthieno[3,2-d]pyrimidine
- 6-(4-Nitrophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine
These compounds share the same core structure but differ in the substituents attached to the aromatic ring. The presence of different substituents can significantly affect their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in the specific combination of the 4-fluorophenyl and hydrazinyl groups, which confer distinct properties and potential advantages in various research and industrial applications.
Properties
IUPAC Name |
[6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4S/c13-8-3-1-7(2-4-8)10-5-9-11(18-10)12(17-14)16-6-15-9/h1-6H,14H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZYITSBCANCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)NN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate](/img/structure/B2798349.png)
![7'-ethoxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2798352.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2798356.png)

![3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2798360.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide](/img/structure/B2798361.png)



![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B2798365.png)

![N-[4-(DIMETHYLAMINO)-2-METHOXYPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE](/img/structure/B2798370.png)


